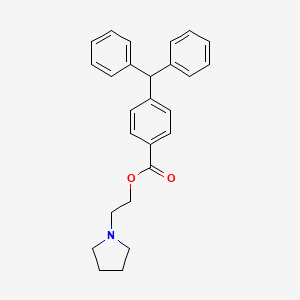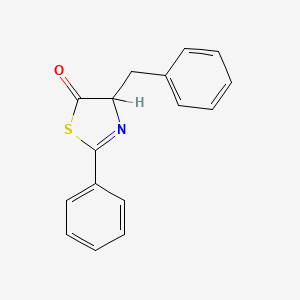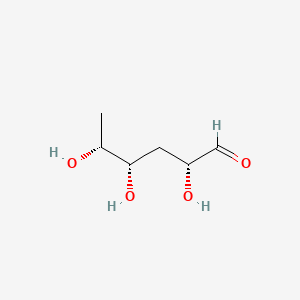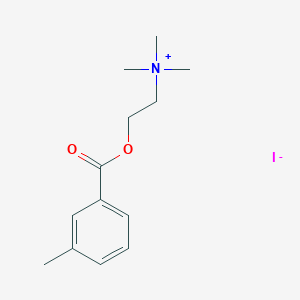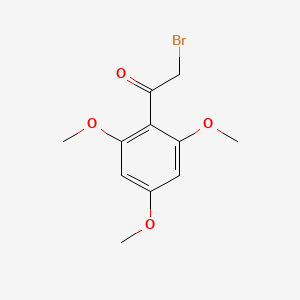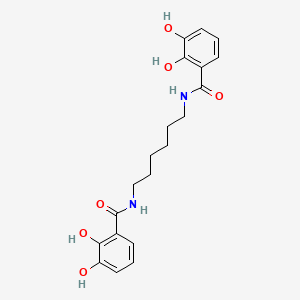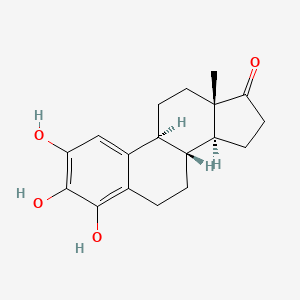
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone
Vue d'ensemble
Description
La 4-méthoxygallacetophénone, également connue sous le nom de 2,3-dihydroxy-4-méthoxyacetophénone, est un composé synthétique de formule chimique C9H10O4. Elle est principalement connue pour ses propriétés neuroprotectrices et son utilisation potentielle dans le traitement de la maladie d’Alzheimer. Ce composé a été montré pour inhiber l’agrégation du peptide bêta-amyloïde et la formation de plaques amyloïdes, qui sont associées aux maladies neurodégénératives .
Applications De Recherche Scientifique
Gallacetophenone-4-methyl ether has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cognitive Function Improvement: Studies have demonstrated that this compound can improve cognitive function and has potential for the treatment of Alzheimer’s disease.
Antioxidant Activity: Gallacetophenone-4-methyl ether exhibits antioxidant properties, which can help protect cells from oxidative stress and damage.
Pharmaceutical Research: The compound is used in pharmaceutical research to develop new drugs and therapies for neurodegenerative diseases.
Orientations Futures
: Sigma-Aldrich Product Information : SpectraBase: 1-(2,3-Dihydroxy-4-methoxy-6-methyl-phenyl)-ethanone : NIST Chemistry WebBook: Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)- : NIST Chemistry WebBook: Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- : NIST Chemistry WebBook: Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
Mécanisme D'action
Le mécanisme d’action de la 4-méthoxygallacetophénone implique sa capacité à inhiber l’agrégation du peptide bêta-amyloïde et la formation de plaques amyloïdes. Ces plaques sont des dépôts de protéines qui entraînent la mort des neurones et sont associées à la maladie d’Alzheimer. De plus, la 4-méthoxygallacetophénone agit comme un agent neuroprotecteur en inhibant la libération de glutamate ou en bloquant les récepteurs de glutamate, empêchant ainsi la mort des cellules neuronales .
Analyse Biochimique
Biochemical Properties
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for maintaining cellular redox balance. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival. Furthermore, this compound can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, altering their structure and function. Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in metabolic pathways. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and improving cognitive function. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For instance, it has been shown to modulate the levels of reactive oxygen species (ROS) and antioxidants in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into the mitochondria, where it exerts its effects on mitochondrial function and energy production .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound has been observed to localize in the nucleus, where it can influence gene expression and DNA repair processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 4-méthoxygallacetophénone peut être synthétisée par diverses méthodes. Une approche courante implique l’acétylation du pyrogallol en utilisant du chlorure de zinc et de l’anhydride acétique . Une autre méthode comprend la préparation de composés intermédiaires tels que la 7-méthoxy-8-hydroxyflavanone et la chromone, qui sont ensuite convertis en 4-méthoxygallacetophénone .
Méthodes de production industrielle
La production industrielle de la 4-méthoxygallacetophénone implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Les détails spécifiques des méthodes de production industrielle sont souvent exclusifs et peuvent varier d’un fabricant à l’autre.
Analyse Des Réactions Chimiques
Types de réactions
La 4-méthoxygallacetophénone subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pour des applications spécifiques.
Réactifs et conditions communs
Les réactifs courants utilisés dans les réactions de la 4-méthoxygallacetophénone comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les conditions de réaction peuvent varier en fonction du résultat souhaité, mais les conditions typiques incluent une température contrôlée et des niveaux de pH contrôlés.
Principaux produits formés
Les principaux produits formés à partir des réactions de la 4-méthoxygallacetophénone dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent donner des quinones, tandis que les réactions de réduction peuvent produire des dérivés d’alcool.
Applications de la recherche scientifique
La 4-méthoxygallacetophénone a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. Certaines de ses applications notables incluent:
Amélioration de la fonction cognitive: Des études ont démontré que ce composé peut améliorer la fonction cognitive et a un potentiel pour le traitement de la maladie d’Alzheimer.
Activité antioxydante: La 4-méthoxygallacetophénone présente des propriétés antioxydantes, ce qui peut aider à protéger les cellules du stress oxydatif et des dommages.
Recherche pharmaceutique: Le composé est utilisé dans la recherche pharmaceutique pour développer de nouveaux médicaments et traitements pour les maladies neurodégénératives.
Comparaison Avec Des Composés Similaires
La 4-méthoxygallacetophénone peut être comparée à d’autres composés similaires, tels que:
Gallacetophénone: Le dérivé acétylé du pyrogallol, connu pour ses propriétés neuroprotectrices.
3,4-diméthoxygallacetophénone: Un composé apparenté présentant des propriétés chimiques similaires mais des activités biologiques différentes.
La 4-méthoxygallacetophénone se distingue par sa combinaison unique de propriétés neuroprotectrices et antioxydantes, ce qui en fait un candidat prometteur pour le traitement des maladies neurodégénératives.
Propriétés
IUPAC Name |
1-(2,3-dihydroxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-4-7(13-2)9(12)8(6)11/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCONERRCKOKCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274518 | |
| Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-53-2 | |
| Record name | 708-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


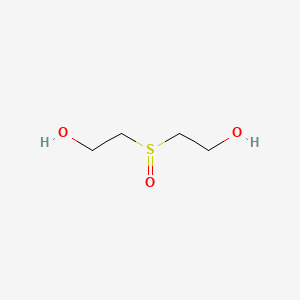
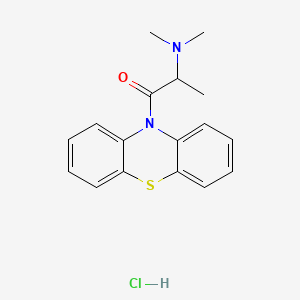
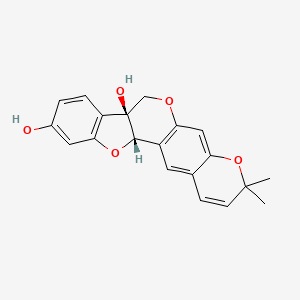


![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1215434.png)
